5-Methyltryptamine

Serotonin Receptor Agonist 5-HT2A Pharmacology GPCR Signaling

5-Methyltryptamine is a high-potency, non-selective serotonin receptor agonist with a unique pharmacological fingerprint: nanomolar 5-HT2A efficacy (EC50=6.00 nM) and >10,000-fold selectivity against 5-HT3. This distinct profile makes it an irreplaceable probe for SAR studies and a critical reference standard for 5-HT2A pathway research. Material is supplied at ≥98% HPLC purity with dedicated impurity reference standards, suitable for analytical method validation and routine QC in pharmaceutical R&D.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 1821-47-2
Cat. No. B158209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyltryptamine
CAS1821-47-2
Synonyms5-methyltryptamine
5-methyltryptamine hydrochloride
5-methyltryptamine monohydrochloride
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C2CCN
InChIInChI=1S/C11H14N2/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3
InChIKeyPYOUAIQXJALPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyltryptamine (CAS 1821-47-2): A Non-Selective Serotonergic Agonist with Defined Receptor Subtype Potencies


5-Methyltryptamine (5-MeT) is a methyl-substituted tryptamine derivative and a well-characterized non-selective serotonin receptor agonist with additional serotonin-releasing activity [1][2]. As a primary amino compound and methylindole, it serves as a key pharmacological tool for probing serotonin receptor subtype function and as a synthetic intermediate in pharmaceutical development [1][3].

Why Tryptamine and Serotonin Analogs Cannot Substitute for 5-Methyltryptamine


Within the tryptamine class, small structural variations at the 5-position profoundly alter receptor affinity, intrinsic efficacy, and functional selectivity. 5-Methyltryptamine exhibits a distinct pharmacological profile characterized by high nanomolar potency at the 5-HT2A receptor [1] and marked selectivity against the 5-HT3 receptor subtype [2], a pattern not replicated by either the endogenous ligand serotonin (5-HT) or the unsubstituted tryptamine core [3][4]. This differential signaling fingerprint makes 5-MeT an irreplaceable pharmacological probe and a critical comparator in structure-activity relationship (SAR) studies aimed at dissecting the molecular determinants of serotonergic activity.

Quantitative Differentiation of 5-Methyltryptamine Against In-Class Comparators


5-HT2A Receptor Potency: Full Agonism at Single-Digit Nanomolar Concentrations

5-Methyltryptamine (5-MeT) functions as a full agonist at the serotonin 5-HT2A receptor, exhibiting an EC50 value of 6.00 nM and achieving 100% maximal efficacy (Emax) relative to the endogenous ligand serotonin [1]. This potency profile distinguishes 5-MeT from the unsubstituted tryptamine core and aligns it more closely with optimized serotonergic agonists, providing a defined reference point for SAR studies [2].

Serotonin Receptor Agonist 5-HT2A Pharmacology GPCR Signaling

Discriminated 5-HT3 Receptor Subtype Inactivity: A 10,000-Fold Selectivity Window

5-Methyltryptamine exhibits extremely low potency as an agonist at the serotonin 5-HT3 receptor, with an EC50 value of 60,000 nM [1]. This is in stark contrast to its potent 5-HT2A agonism (EC50 = 6.00 nM), yielding a >10,000-fold functional selectivity window [2]. This profile is shared with tryptamine and 5-methoxytryptamine but is distinct from serotonin, which activates 5-HT3 more robustly [1].

Receptor Subtype Selectivity 5-HT3 Antagonism Ion Channel Pharmacology

Intrinsic Efficacy in Vascular Contractility: Partial Agonism at 5-HT2 Receptors

In isolated rabbit thoracic aorta, a tissue expressing the 5-HT2 receptor subtype, 5-methyltryptamine behaves as a partial agonist. It exhibits a dissociation constant (KA) of approximately 1 μM and a relative intrinsic efficacy of 0.6, compared to the full agonist serotonin (KA = 0.25 μM, relative intrinsic efficacy = 1.0) [1]. In contrast, 5-methoxytryptamine (5-MeO-T) demonstrated a KA of 0.14 μM and an efficacy of 0.86, not significantly different from serotonin, highlighting the impact of the 5-substituent on agonist function [1].

Vascular Pharmacology 5-HT2 Receptor Efficacy Tissue Bath Assay

Cross-Tissue Potency Equivalence: Differential Vascular Receptor Engagement

5-Methyltryptamine, along with N-methyltryptamine and tryptamine, exhibited equipotent contractile responses on both human basilar arterial and rat aortic strips in vitro [1]. In contrast, serotonin (5-HT) and 5-methoxytryptamine (5-MeO-T) were 229-fold and 296-fold more potent, respectively, on the human basilar artery compared to the rat aorta [1]. This differential tissue selectivity suggests that 5-MeT activates a receptor population that is functionally similar across these vascular beds, unlike the highly selective 5-HT and 5-MeO-T.

Vascular Reactivity Receptor Subtype Distribution Species Differences

Serotonin Transporter Substrate Selectivity: Preferential 5-HT Release Over Dopamine and Norepinephrine

5-Methyltryptamine acts as a monoamine releasing agent (MRA) with a pronounced selectivity for serotonin (5-HT) release over dopamine (DA) and norepinephrine (NE). In rat brain synaptosomes, 5-MeT induced 5-HT release with an EC50 of 139 nM, whereas its potency at inducing DA and NE release was >10,000 nM, indicating a >70-fold selectivity for the serotonergic system [1]. This release profile is a key differentiator from broader-spectrum tryptamine derivatives.

Monoamine Transporter Serotonin Release Selectivity Profile

Commercial Purity and Quality Control Specifications for Research Applications

Commercially available 5-methyltryptamine hydrochloride (CAS 1010-95-3, parent base CAS 1821-47-2) is supplied with defined purity specifications. Multiple vendors report purity levels of ≥98% (HPLC) or ≥95% (NMR) [1]. Additionally, specialized impurity reference standards for 5-methyltryptamine are available for pharmaceutical research, supporting analytical method validation, ANDA/DMF submissions, and stability studies . This established supply chain and analytical characterization enable reproducible scientific investigation.

Analytical Reference Standard HPLC Purity Quality Control

Validated Applications of 5-Methyltryptamine Based on Quantitative Evidence


Pharmacological Dissection of 5-HT2A-Mediated Signaling

Researchers investigating the 5-HT2A receptor pathway can leverage 5-methyltryptamine's high-potency full agonism (EC50 = 6.00 nM, Emax = 100%) [1] as a reference standard to characterize novel ligands or to probe downstream signaling events. Its >10,000-fold functional selectivity against the 5-HT3 receptor minimizes off-target ion channel modulation [2], ensuring that observed effects are primarily attributable to 5-HT2A activation.

Structure-Activity Relationship (SAR) Studies of Tryptamine Derivatives

5-Methyltryptamine serves as a critical comparator in SAR investigations exploring the impact of the C-5 substituent on receptor affinity and intrinsic efficacy. Its partial agonist profile in vascular tissue (KA ~1 μM, relative intrinsic efficacy = 0.6) [3] contrasts sharply with the near-full agonism of 5-methoxytryptamine, providing a defined benchmark for evaluating the functional consequences of methyl vs. methoxy substitution.

Vascular Pharmacology and Receptor Subtype Characterization

In ex vivo vascular studies, 5-methyltryptamine's equipotent contractile response across human basilar artery and rat aorta [4] makes it a valuable tool for normalizing tissue responses and investigating receptor subtypes that are insensitive to the pronounced tissue selectivity exhibited by serotonin and 5-methoxytryptamine. This property aids in the functional classification of serotonergic receptors in vascular beds.

Analytical Reference Standard for Pharmaceutical Quality Control

With commercially available material of ≥98% HPLC purity and dedicated impurity reference standards [5], 5-methyltryptamine is suitable for use as a primary reference standard in analytical method development, validation, and routine quality control testing within pharmaceutical research and development settings.

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